ETHYL 4-{5-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE
Overview
Description
ETHYL 4-{5-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound that features a combination of several functional groups, including a cyano group, a benzimidazole moiety, and a furan ring
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives exhibit diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
The future directions in the research of imidazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities. There is a great interest among researchers to synthesize a variety of imidazole derivatives and screen them for different pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the introduction of the furan ring and the cyano group. The final step involves esterification to form the ethyl benzoate moiety.
Preparation of Benzimidazole Derivative: The synthesis begins with the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Introduction of Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol.
Addition of Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
ETHYL 4-{5-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins or receptors.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{5-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE: This compound is unique due to the presence of both benzimidazole and furan rings, which are not commonly found together in a single molecule.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole are similar but lack the furan ring and cyano group.
Furan Derivatives: Compounds such as 2-furylcarbinol are similar but do not contain the benzimidazole moiety.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-3-29-24(28)17-7-5-16(6-8-17)22-11-9-19(30-22)13-18(14-25)23-26-20-10-4-15(2)12-21(20)27-23/h4-13H,3H2,1-2H3,(H,26,27)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDFHTFRYWRJAD-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=C(N3)C=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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